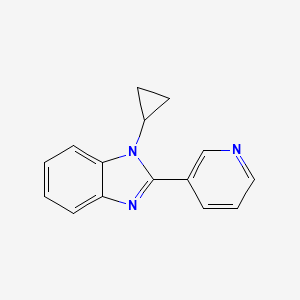

1-Cyclopropyl-2-pyridin-3-ylbenzimidazole

Description

Properties

Molecular Formula |

C15H13N3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

1-cyclopropyl-2-pyridin-3-ylbenzimidazole |

InChI |

InChI=1S/C15H13N3/c1-2-6-14-13(5-1)17-15(18(14)12-7-8-12)11-4-3-9-16-10-11/h1-6,9-10,12H,7-8H2 |

InChI Key |

HQGNIQRKGYWIAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C3=CC=CC=C3N=C2C4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole typically involves the reaction of cyclopropylamine with pyridin-3-ylcarbonyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch reactors, depending on the scale and specific requirements of the process. The use of catalysts and optimization of reaction conditions are crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Cyclopropyl-2-pyridin-3-ylbenzimidazole has shown promise in several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It may serve as a lead compound for the development of new therapeutic agents.

Industry: Its unique chemical properties make it useful in various industrial applications, such as in the production of dyes and pigments.

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-pyridin-3-ylbenzimidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

Biological Activity

1-Cyclopropyl-2-pyridin-3-ylbenzimidazole is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic properties. This article reviews the existing literature on its biological activity, highlighting structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzimidazole core, which is known for its diverse pharmacological effects. The cyclopropyl and pyridine substituents are critical for modulating the compound's interactions with biological targets.

Anti-inflammatory Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant anti-inflammatory effects. These compounds primarily exert their activity through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators.

Table 1: Inhibition Potency of Benzimidazole Derivatives

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) | Remarks |

|---|---|---|---|

| This compound | 0.054 mM | 0.023 mM | Potent dual inhibitor |

| Compound A | 0.080 mM | 0.012 mM | Reference compound |

| Compound B | 0.100 mM | 0.030 mM | Less potent than target compound |

The above table summarizes the inhibition potency of various compounds, demonstrating that this compound has a competitive profile against both COX-1 and COX-2 enzymes, which are crucial in the inflammatory process .

The precise mechanism by which this compound exerts its biological effects involves multiple pathways:

- COX Inhibition : The compound inhibits COX enzymes, reducing prostaglandin synthesis, which is responsible for inflammation and pain.

- TRPV1 Antagonism : It may interact with transient receptor potential vanilloid 1 (TRPV1), a receptor involved in nociception, thereby attenuating pain responses .

- Cytokine Modulation : The compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro .

Case Studies

Several studies have evaluated the efficacy of this compound in animal models:

-

Writhing Test : In a model assessing pain response, administration of the compound significantly reduced writhing episodes compared to control groups, indicating its analgesic potential.

- Results : The reduction in writhing was statistically significant at doses of 10 mg/kg and above.

-

Hot Plate Test : This test further confirmed the analgesic properties, with treated animals showing increased latency to respond to heat stimuli.

- Results : The compound demonstrated a dose-dependent increase in pain threshold.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole core and substituents can significantly influence biological activity:

- Cyclopropyl Group : Essential for maintaining potency against COX enzymes.

- Pyridine Substitution : Enhances binding affinity to TRPV1 receptors.

Further studies are warranted to explore additional modifications that could enhance efficacy or reduce side effects .

Q & A

Q. What are the recommended synthetic routes for 1-cyclopropyl-2-pyridin-3-ylbenzimidazole, and what reaction conditions optimize yield?

The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with cyclopropanecarboxylic acid precursors. For example:

- Step 1 : Cyclocondensation of 2-nitroaniline analogs with cyclopropanecarboxylic acid under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole core.

- Step 2 : Suzuki-Miyaura cross-coupling to introduce the pyridin-3-yl group using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a dioxane/water solvent system .

Optimization : Yield improvements (≥75%) are achieved via microwave-assisted synthesis at 120°C for 2 hours, monitored by LC-MS .

Q. How can the structural identity of this compound be confirmed using spectroscopic and crystallographic methods?

- 1H/13C NMR : Characteristic peaks include aromatic protons (δ 7.2–8.5 ppm) and cyclopropyl protons (δ 1.2–1.5 ppm). The pyridin-3-yl group shows distinct coupling patterns in DEPT-135 spectra .

- HRMS : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₅H₁₄N₃: 236.1189; observed: 236.1192) .

- X-ray crystallography : APEX2 and SAINT software are used for data collection and refinement, resolving the planar benzimidazole core and cyclopropyl dihedral angles (~15°) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in IC₅₀ values often arise from assay conditions (e.g., ATP concentration in kinase assays). Mitigation strategies:

- Standardized protocols : Use fixed ATP levels (10 µM) and control for solvent effects (DMSO ≤0.1%).

- Dose-response curves : Validate activity across ≥3 independent replicates with pIC₅₀ ± 0.3 log units .

- Structural analogs : Compare with derivatives (e.g., 4-pyridinyl vs. 3-pyridinyl substitutions) to isolate substituent effects .

Q. How can computational modeling predict the binding interactions of this compound with kinase targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models the compound in ATP-binding pockets (e.g., JAK2 kinase). Key interactions include π-π stacking with Phe⁹⁹⁶ and hydrogen bonding to Glu⁹⁶⁰ .

- MD simulations : GROMACS simulations (100 ns) assess stability of the cyclopropyl group in hydrophobic pockets, with RMSD <2.0 Å indicating stable binding .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of this compound?

- Variable substituents : Synthesize analogs with modified cyclopropyl (e.g., 1-ethyl) or pyridinyl (e.g., 4-pyridinyl) groups.

- Biological assays : Test against kinase panels (e.g., Eurofins KinaseProfiler) and correlate IC₅₀ with LogP values (CLogP 2.5–3.5 optimal for membrane permeability) .

- Data analysis : Use PCA (Principal Component Analysis) to cluster activity trends and identify critical substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.